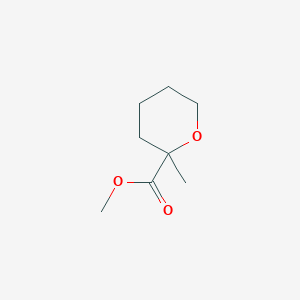
2,4-Dicyclopropylbut-3-yn-2-ol
Vue d'ensemble
Description
2,4-Dicyclopropylbut-3-yn-2-ol is an organic compound with the molecular formula C₁₀H₁₄O It features a unique structure characterized by two cyclopropyl groups attached to a butynol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyclopropylbut-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopropylacetylene and cyclopropylmethyl ketone.
Reaction Conditions: A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the cyclopropylacetylene, followed by nucleophilic addition to the cyclopropylmethyl ketone.
Purification: The product is usually purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the laboratory synthesis for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dicyclopropylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert it into alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution under mild heating.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products:
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropyl alkanes or alcohols.
Substitution: Cyclopropyl chlorides or other substituted derivatives.
Applications De Recherche Scientifique
2,4-Dicyclopropylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,4-Dicyclopropylbut-3-yn-2-ol exerts its effects depends on the specific application:
Chemical Reactions: The cyclopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Biological Activity: If used in drug design, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
2,4-Dicyclopropylbut-3-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
2,4-Dicyclopropylbut-3-yn-2-one: The ketone analog of the compound.
Uniqueness: 2,4-Dicyclopropylbut-3-yn-2-ol is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in synthetic applications where such characteristics are desirable.
Propriétés
IUPAC Name |
2,4-dicyclopropylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(11,9-4-5-9)7-6-8-2-3-8/h8-9,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXXQUKLWDPHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1CC1)(C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2675792.png)


![ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate](/img/structure/B2675799.png)

![6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2675802.png)
![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)
![1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2675806.png)
![Tert-butyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2675807.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)
![2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675812.png)
![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)
